molecular formula C12H12Ge B7984417 Diphenylgermane

Diphenylgermane

Cat. No.: B7984417
M. Wt: 228.85 g/mol
InChI Key: RQAOPXAHIPYOBI-UHFFFAOYSA-N
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Description

Diphenylgermane is an organogermanium compound with the chemical formula (C6H5)2Ge. It is a derivative of germanium, where two phenyl groups are bonded to a germanium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylgermane can be synthesized through several methods. One common route involves the reaction of germanium tetrachloride (GeCl4) with phenylmagnesium bromide (C6H5MgBr) in an ether solvent. The reaction proceeds as follows:

GeCl4+2C6H5MgBr(C6H5)2Ge+2MgBrCl\text{GeCl}_4 + 2 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Ge} + 2 \text{MgBrCl} GeCl4​+2C6​H5​MgBr→(C6​H5​)2​Ge+2MgBrCl

This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of diphenylgermanium often involves the use of germanium dioxide (GeO2) as a starting material. The germanium dioxide is first reduced to germanium metal, which is then reacted with phenyl halides under controlled conditions to produce diphenylgermanium .

Chemical Reactions Analysis

Types of Reactions

Diphenylgermane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diphenylgermanium oxide, diphenylgermanium hydride, and various substituted diphenylgermanium compounds .

Scientific Research Applications

Diphenylgermane has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenylgermanium involves its interaction with various molecular targets. In biological systems, it is believed to interact with cellular proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence oxidative stress pathways and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Diphenyltin dichloride: Similar in structure but contains tin instead of germanium.

    Triphenylgermanium chloride: Contains three phenyl groups bonded to germanium.

    Diethylgermanium dichloride: Contains ethyl groups instead of phenyl groups.

Uniqueness

Diphenylgermane is unique due to its specific chemical properties, such as its reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

diphenylgermane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAOPXAHIPYOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Ge
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-58-7
Record name Diphenylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylgermane
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Diphenylgermane
Reactant of Route 3
Diphenylgermane
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Diphenylgermane
Reactant of Route 5
Diphenylgermane
Reactant of Route 6
Diphenylgermane

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